molecular formula C18H21NOS B5108432 N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B5108432
M. Wt: 299.4 g/mol
InChI Key: OIYCSVGTJKLERY-UHFFFAOYSA-N
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Description

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide is a substituted acetamide derivative featuring a tert-butyl group, two phenyl rings, and a sulfur-containing sulfanyl (thioether) linkage. The phenylsulfanyl moiety may contribute to redox activity or intermolecular interactions, as seen in structurally related compounds .

Properties

IUPAC Name

N-tert-butyl-2-phenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-18(2,3)19-17(20)16(14-10-6-4-7-11-14)21-15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYCSVGTJKLERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide can be synthesized through several methods. One efficient synthesis involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) under solvent-free conditions at 50°C. This method yields N-tert-butyl amides in high yields (87-97%) within a short reaction time .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of solvent-free conditions and mild reaction temperatures makes the process cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can act as a radical scavenger, while the amide group can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-Benzothiazolyl-2-Phenyl Acetamide Derivatives

A series of N-benzothiazolyl-2-phenyl acetamide derivatives (e.g., compounds 47–50) were synthesized and evaluated for antimicrobial activity. These compounds feature a benzothiazole-sulfonyl group instead of the phenylsulfanyl moiety. Notably:

  • Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) showed potent activity against gram-positive bacteria (MIC = 1.56 µg/mL) .
  • Compound 49 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) exhibited antifungal activity against Candida albicans (MIC = 3.12 µg/mL) .

Key Difference : The benzothiazole-sulfonyl group enhances antibacterial potency compared to the phenylsulfanyl group in the target compound, likely due to improved electron-withdrawing properties and hydrogen-bonding capacity.

N-(4-Bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide (12i)

Molecular docking revealed that the bromophenyl and methoxybenzoyl groups form critical hydrophobic interactions with enzyme active sites .

Key Difference : The absence of a sulfanyl group and the presence of a bromophenyl substituent in 12i highlight how halogenation can enhance enzyme inhibition compared to the sulfur-containing target compound.

Sulfanyl-Containing Analogues

N-Phenyl-2-(phenylsulfanyl)acetamide

This analog lacks the tert-butyl group but shares the phenylsulfanyl moiety. Crystallographic studies revealed a planar conformation with a Cphenyl–S–C–Ccarbonyl torsion angle of ~80°, facilitating π-π stacking and sulfur-mediated interactions .

N-(2-Methoxyphenyl)-2-(phenylsulfanyl)acetamide

With a methoxy group on the phenyl ring, this compound has a molecular weight of 273.35 g/mol and a logP of 3.07, indicating moderate lipophilicity. The methoxy group may enhance solubility but reduce membrane permeability compared to the tert-butyl variant .

tert-Butyl-Containing Analogues

N-tert-butyl-2-(2-fluorophenyl)-2-(N-propylacetamido)acetamide

Synthesized via a multicomponent reaction, this fluorinated derivative has a molecular weight of 308.19 g/mol and a melting point of 155–157°C. The fluorine atom may increase metabolic stability, while the propyl chain introduces conformational flexibility .

N-(2-tert-butylphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

While biological data are unavailable, the pyridinyl-triazole moiety could mimic ATP-binding motifs in enzymes .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide tert-butyl, phenylsulfanyl ~331.44 (estimated) Not reported
N-Benzothiazolyl-2-phenyl acetamide (47) Benzothiazole-sulfonyl ~450.50 (estimated) Antibacterial (MIC = 1.56 µg/mL)
N-(4-Bromophenyl)-...acetamide (12i) Bromophenyl, methoxybenzoyl ~500.40 (estimated) α-Glucosidase/α-amylase inhibition
N-Phenyl-2-(phenylsulfanyl)acetamide Phenylsulfanyl 243.33 Structural studies only
N-(2-Methoxyphenyl)-2-(phenylsulfanyl)acetamide Methoxyphenyl 273.35 Not reported

Biological Activity

N-tert-butyl-2-phenyl-2-(phenylsulfanyl)acetamide is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a phenyl group, and a phenylsulfanyl moiety attached to an acetamide backbone. Its chemical structure can be represented as follows:

C16H19NS\text{C}_{16}\text{H}_{19}\text{N}\text{S}

This structural configuration contributes to its lipophilicity and potential interactions with various biological targets.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in cells.

Activity Measurement Method Result
Antioxidant ActivityORAC-FL assayComparable to Trolox

The antioxidant capacity of this compound suggests potential applications in preventing oxidative damage in various diseases.

Acetylcholinesterase Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. AChE inhibitors are of great interest in the treatment of neurodegenerative diseases like Alzheimer's.

Compound IC50 (mM)
This compound1.56 ± 0.02

This IC50 value indicates that the compound has a potent inhibitory effect on AChE, which could be beneficial in enhancing cholinergic neurotransmission.

Anti-Cancer Activity

In vitro studies have shown that this compound exhibits anti-cancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Cell Line IC50 (µM)
U251 (glioblastoma)0.94

These findings suggest that the compound may inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further investigation in cancer therapy.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • AChE Binding : Molecular docking studies indicate that the compound binds to the active site of AChE, leading to decreased enzyme activity.
  • Antioxidant Mechanism : The phenolic structure contributes to its ability to donate electrons and neutralize free radicals, thereby reducing oxidative stress.
  • Apoptotic Pathways : In cancer cells, the compound may activate pathways leading to programmed cell death, although the exact mechanisms require further elucidation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Neuroprotection : A study highlighted its neuroprotective effects against oxidative stress in neuronal cell lines, showing increased cell viability after treatment with the compound compared to controls.
  • Anti-Cancer Efficacy : Another research article reported that treatment with this compound significantly reduced tumor size in animal models of glioblastoma, indicating its potential as an anti-cancer agent.

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